molecular formula C21H21O4P B1582231 Isopropylphenyl diphenyl phosphate CAS No. 28108-99-8

Isopropylphenyl diphenyl phosphate

Cat. No. B1582231
CAS RN: 28108-99-8
M. Wt: 368.4 g/mol
InChI Key: JJXNVYMIYBNZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylphenyl diphenyl phosphate is a triaryl phosphate used as plasticizers in polyvinyl chloride (PVC) as well as a flame retardant . It is also used as a hydraulic fluid and lubricant additive . It is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides .


Molecular Structure Analysis

The molecular formula of Isopropylphenyl diphenyl phosphate is C21H21O4P . Its average mass is 368.363 Da and its monoisotopic mass is 368.117737 Da .


Chemical Reactions Analysis

Organophosphates, such as Isopropylphenyl diphenyl phosphate, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

Scientific Research Applications

Metabolism and Environmental Fate

  • In Vitro Metabolism : Isopropylphenyl diphenyl phosphate (IPPDPP) is studied for its metabolism using human liver subcellular fractions. The focus is on understanding the phase I and II metabolism of IPPDPP, alongside other triarylphosphate esters, to identify potential metabolites and their biological fate. This study is significant in assessing human exposure to such compounds and supports epidemiological studies (Phillips et al., 2020).

Environmental Presence and Exposure

  • Occurrence in House Dust : Research has shown the presence of IPPDPP in house dust, indicating its widespread use in various consumer and building products. This study underlines the importance of monitoring such substances for potential human exposure, especially in indoor environments (Kubwabo et al., 2021).
  • Dynamics in Aquatic Organisms : The fate of IPPDPP in aquatic organisms like fathead minnows has been studied. It was found that diphenyl phosphate is a major metabolite in these fish, indicating the bioaccumulation and transformation of IPPDPP in aquatic ecosystems (Huckins & Petty, 1983).

Health and Safety Assessments

  • Neurotoxicity Assessment : Studies have examined the neurotoxic potential of IPPDPP. Research on hens revealed that while there were no clinical signs of delayed neurotoxicity, there was an effect on neurotoxic esterase (NTE) at the biochemical level. This suggests potential subtle neurotoxic effects that might not manifest as overt clinical symptoms (Sprague et al., 1984).
  • Demographic and Dietary Risk Factors : The study of toddlers exposed to IPPDPP and other organophosphate flame retardants (OPFRs) highlights potential risks to young children. The research provides insights into exposure levels and the influence of demographic and dietary factors (Thomas et al., 2017).

Environmental and Wildlife Impact

  • Metabolism in Polar Bears and Seals : The study of IPPDPP metabolism in Arctic wildlife, such as polar bears and ringed seals, sheds light on the environmental impact of such compounds in remote and sensitive ecosystems. This research is crucial for understanding the ecological risks posed by IPPDPP and similar substances in the Arctic environment (Strobel et al., 2018).

Safety And Hazards

Isopropylphenyl diphenyl phosphate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is a growing concern about the widespread human exposure to organophosphate ester flame retardants and plasticizers, including Isopropylphenyl diphenyl phosphate . Future research should focus on understanding the long-term effects of exposure to these compounds .

properties

IUPAC Name

diphenyl (2-propan-2-ylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O4P/c1-17(2)20-15-9-10-16-21(20)25-26(22,23-18-11-5-3-6-12-18)24-19-13-7-4-8-14-19/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXNVYMIYBNZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O4P
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858794
Record name Diphenyl o-isopropylphenylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isopropylphenyl diphenyl phosphate is a viscous light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO]
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropylphenyl diphenyl phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5730
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

greater than 200 °F (NTP, 1992)
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Water solubility: 2.2 ppm at 25 °C
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000035 [mmHg]
Record name Isopropylphenyl diphenyl phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5730
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Isopropylphenyl diphenyl phosphate

CAS RN

28108-99-8, 64532-94-1, 93925-53-2
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-(1-Methylethyl)phenyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64532-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropylphenyl diphenyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028108998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 2-(1-methylethyl)phenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, mixed (1-methylethyl)phenyl and Ph triesters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093925532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, (1-methylethyl)phenyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphenyl o-isopropylphenylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylphenyl diphenyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W6EIH93ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOPROPYLPHENYL DIPHENYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6795
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropylphenyl diphenyl phosphate
Reactant of Route 2
Reactant of Route 2
Isopropylphenyl diphenyl phosphate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Isopropylphenyl diphenyl phosphate
Reactant of Route 4
Reactant of Route 4
Isopropylphenyl diphenyl phosphate
Reactant of Route 5
Reactant of Route 5
Isopropylphenyl diphenyl phosphate
Reactant of Route 6
Reactant of Route 6
Isopropylphenyl diphenyl phosphate

Citations

For This Compound
229
Citations
W Rosenberger, S Schuchardt, R Hebisch, TH Brock… - 2021 - books.publisso.de
This analytical method is a validated measurement procedure for the determination of isopropylated triphenyl phosphate in workplace air in a concentration range of one tenth up to …
Number of citations: 4 books.publisso.de
MA Heitkamp, JN Huckins, JD Petty… - … science & technology, 1984 - ACS Publications
… Isopropylphenyl diphenyl phosphate (IPDP) degraded slowly in freshwater sediments. After 4 weeks UC02 evolution from di[14C]phenyland isopropyl [ 14C] phenyl-labeled IPDP was …
Number of citations: 31 pubs.acs.org
JN Huckins, JD Petty - Chemosphere, 1983 - Elsevier
… (ring-UL-14C-2-isopropylphenyl diphenyl phosphate) was … of 2-isopropylphenyl diphenyl phosphate and subsquent … The 2-isopropylphenyl diphenyl phosphate ~-IFDP) ester is …
Number of citations: 10 www.sciencedirect.com
C Kubwabo, X Fan, GP Katuri, A Habibagahi… - Emerging …, 2021 - Elsevier
… ITPs investigated in this study included isopropylphenyl diphenyl phosphate (IPPDPP), bis(isopropylphenyl) phenyl phosphate (BIPPPP), and tris(isopropylphenyl) phosphate (TIPPP). …
Number of citations: 15 www.sciencedirect.com
SK Witchey, V Sutherland, B Collins… - Toxicological …, 2023 - academic.oup.com
Two organophosphate esters used as flame retardants and plasticizers, triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP), have been detected in environmental …
Number of citations: 3 academic.oup.com
MG Wade, A Kawata, M Rigden… - … journal of toxicology, 2019 - journals.sagepub.com
The use of organophosphates phosphate flame retardants, particularly isopropylated triphenyl phosphate (IPTPP), has increased in recent years as replacements for polybrominated …
Number of citations: 20 journals.sagepub.com
AL Phillips, SC Hammel, A Konstantinov… - … science & technology, 2017 - ACS Publications
… Findings suggest similarities between FM 550 and the ITP mixture, with 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), …
Number of citations: 93 pubs.acs.org
AL Phillips, SC Hammel, K Hoffman, AM Lorenzo… - fera.co.uk
… , 11.8% 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 11.0… ), 2.3% 4isopropylphenyl diphenyl phosphate (4IPPDPP), and … for 3-isopropylphenyl diphenyl phosphate (3IPPDPP), a …
Number of citations: 0 www.fera.co.uk
MA Heitkamp, JP Freeman… - Applied and …, 1986 - Am Soc Microbiol
… Such demethylated intermediates have been reported for the environmental metabolism of isopropylphenyl diphenyl phosphate (7). Secondly, the evolutionof 14CO2 from the …
Number of citations: 25 journals.asm.org
Q Guan, H Tan, L Yang, X Liu, H Fiedler, X Li… - Science of the total …, 2019 - Elsevier
… The profiles of ITP or TBPP isomers were similar between the two locations and were dominated by 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-tert-butylphenyl diphenyl …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.